Cas no 2649070-07-3 (3,5-difluoro-4-(2-isocyanatoethyl)pyridine)

3,5-difluoro-4-(2-isocyanatoethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-4-(2-isocyanatoethyl)pyridine
- EN300-1761593
- 2649070-07-3
-
- Inchi: 1S/C8H6F2N2O/c9-7-3-12-4-8(10)6(7)1-2-11-5-13/h3-4H,1-2H2
- InChI Key: VSIRVEBTXKGTCK-UHFFFAOYSA-N
- SMILES: FC1C=NC=C(C=1CCN=C=O)F
Computed Properties
- Exact Mass: 184.04481914g/mol
- Monoisotopic Mass: 184.04481914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.3Ų
3,5-difluoro-4-(2-isocyanatoethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761593-0.5g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1761593-0.05g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1761593-0.1g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1761593-0.25g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1761593-1.0g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1761593-5.0g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1761593-1g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1761593-2.5g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1761593-5g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1761593-10.0g |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine |
2649070-07-3 | 10g |
$5405.0 | 2023-05-23 |
3,5-difluoro-4-(2-isocyanatoethyl)pyridine Related Literature
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 3,5-difluoro-4-(2-isocyanatoethyl)pyridine
Comprehensive Overview of 3,5-Difluoro-4-(2-isocyanatoethyl)pyridine (CAS No. 2649070-07-3)
3,5-Difluoro-4-(2-isocyanatoethyl)pyridine, identified by its CAS number 2649070-07-3, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a pyridine core substituted with difluoro groups at the 3 and 5 positions and an isocyanatoethyl moiety at the 4 position. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and ligands for receptor targeting.
The growing interest in 3,5-difluoro-4-(2-isocyanatoethyl)pyridine is closely tied to its potential applications in drug discovery and material science. Researchers are exploring its utility in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Additionally, its fluorinated pyridine scaffold is being investigated for enhancing the metabolic stability and bioavailability of therapeutic agents, a hot topic in medicinal chemistry discussions.
From a synthetic perspective, the isocyanatoethyl group in CAS 2649070-07-3 offers reactivity for urethane and urea formation, making it a versatile building block for polymer chemistry. This aligns with the rising demand for high-performance materials in industries such as electronics and coatings. The compound’s fluorine atoms further contribute to its lipophilicity, a property highly sought after in drug design to improve membrane permeability.
Recent advancements in AI-driven molecular modeling have amplified the relevance of 3,5-difluoro-4-(2-isocyanatoethyl)pyridine. Computational tools are now used to predict its interactions with biological targets, reducing the time and cost associated with experimental screening. This synergy between cheminformatics and synthetic chemistry is a trending topic in scientific forums and research publications.
Environmental and safety considerations are also critical when handling 2649070-07-3. While not classified as hazardous, proper laboratory protocols must be followed due to the reactivity of the isocyanate group. This aspect is frequently highlighted in chemical safety guidelines and best practices shared by regulatory bodies.
In summary, 3,5-difluoro-4-(2-isocyanatoethyl)pyridine (CAS 2649070-07-3) represents a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural features and reactivity profile position it as a key player in modern chemical innovation, addressing challenges in drug development and sustainable materials. As research progresses, this compound is expected to play an even more prominent role in cutting-edge science.
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